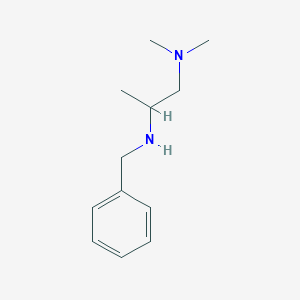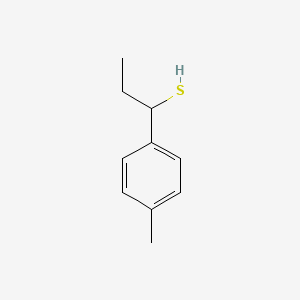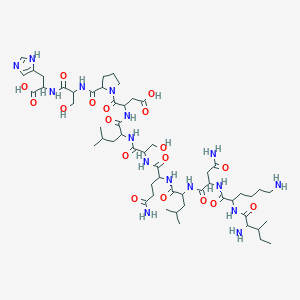
1-(4-Ethylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)ethan-1,2-diamin ist eine organische Verbindung mit der Summenformel C10H16N2. Sie gehört zur Klasse der 1,2-Diamine, die durch das Vorhandensein von zwei Aminogruppen gekennzeichnet sind, die an benachbarten Kohlenstoffatomen gebunden sind.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 1-(4-Ethylphenyl)ethan-1,2-diamin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Ethylbenzaldehyd mit Ethylendiamin unter reduktiven Aminierungsbedingungen. Diese Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohle.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(4-Ethylphenyl)ethan-1,2-diamin umfasst häufig die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließprozessen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren.
Chemische Reaktionsanalyse
Reaktionstypen: 1-(4-Ethylphenyl)ethan-1,2-diamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.
Reduktion: Sie kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Imine ergeben, während die Reduktion sekundäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)ethan-1,2-diamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es werden laufende Forschungen betrieben, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle in der Arzneimittelentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Ethylphenyl)ethan-1,2-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand wirken, an Metallionen oder Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität oder Störung zellulärer Prozesse.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)ethan-1,2-diamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.
Ethylendiamin: Ein einfacheres Diamin mit zwei Aminogruppen, die an benachbarten Kohlenstoffatomen gebunden sind.
1,2-Diaminpropan: Eine ähnliche Verbindung mit einer zusätzlichen Methylgruppe an der Kohlenstoffkette.
1,3-Diaminpropan: Ein Diamin mit Aminogruppen, die an nicht benachbarten Kohlenstoffatomen gebunden sind.
Die Einzigartigkeit von 1-(4-Ethylphenyl)ethan-1,2-diamin liegt im Vorhandensein der Ethylphenylgruppe, die bestimmte chemische und physikalische Eigenschaften verleiht, wodurch sie für spezifische Anwendungen in Forschung und Industrie geeignet ist.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3 |
InChI-Schlüssel |
TVIRYCQOSWAKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)





![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
